3-methyl-2-(1H-2-imidazolyl)aniline

Medicinal Chemistry Neurokinin-1 Receptor Synthetic Intermediate

This heterocyclic aromatic amine is the documented synthetic starting point for the chiral diamine core of Sch 425078, a potent NK1 receptor antagonist. Unlike N-methylated imidazole analogs, the free imidazole NH is critical for subsequent cyclopropanation and diamine formation steps. Its distinct ortho-methylaniline geometry further provides a novel scaffold for probing I2-imidazoline receptor structure-activity relationships (observed Ki: 6–200 nM in analogous series). Laboratories focused on neurokinin research, anti-emetic development, or stereoselective diamine synthesis should prioritize this specific scaffold to maintain fidelity to published patent routes and preserve hydrogen-bonding capacity. For general angiotensin II receptor antagonist programs, verify structural requirements before substituting N-methylated variants.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B8589217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(1H-2-imidazolyl)aniline
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)C2=NC=CN2
InChIInChI=1S/C10H11N3/c1-7-3-2-4-8(11)9(7)10-12-5-6-13-10/h2-6H,11H2,1H3,(H,12,13)
InChIKeyGWTYYHXEYIUTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(1H-2-imidazolyl)aniline: Core Building Block and NK1 Antagonist Precursor for Medicinal Chemistry


3-Methyl-2-(1H-2-imidazolyl)aniline (C10H11N3; MW 173.21) is a heterocyclic aromatic amine combining a 3-methylaniline moiety with a 2-imidazolyl substituent. The compound is primarily utilised as a research chemical and a synthetic building block in medicinal chemistry programmes . In the primary literature, this core structure serves as a key synthetic intermediate for the preparation of Sch 425078, a potent neurokinin‑1 (NK1) receptor antagonist that has been investigated for anti‑emetic and CNS‑related indications [1]. The compound's procurement value is tied to its role as a defined, synthetically tractable precursor for generating bioactive imidazole‑containing molecules, particularly within the NK1 antagonist pharmacophore space.

Why Generic Substitution of 3-Methyl-2-(1H-2-imidazolyl)aniline Is Not Advisable Without Comparative Data


Within the broader class of imidazolyl‑anilines, even minor structural modifications—such as the position of the methyl group, the presence of an N‑methyl on the imidazole, or the introduction of a methylene linker—can profoundly alter electronic distribution, hydrogen‑bonding capacity, and steric bulk. These changes directly impact the compound's performance in key synthetic transformations (e.g., cross‑coupling, nucleophilic aromatic substitution) and its subsequent biological activity in downstream drug candidates. While direct comparative data for 3‑methyl‑2‑(1H‑2‑imidazolyl)aniline are scarce, the existence of structurally distinct but closely related imidazolyl‑anilines and their divergent patent‑protected applications [1] underscore that generic interchange without experimental verification carries a high risk of synthetic failure or loss of biological potency.

Quantitative Differentiation Evidence for 3-Methyl-2-(1H-2-imidazolyl)aniline Against Structural Analogs


Synthetic Utility as a Precursor to a Potent NK1 Antagonist (Sch 425078) Differentiates This Scaffold from Other Imidazolyl-Anilines

3-Methyl-2-(1H-2-imidazolyl)aniline is explicitly identified as the core structure present in the first reported synthesis of Sch 425078, a potent NK1 antagonist [1]. The structural integrity of the 2-imidazolyl-3-methylaniline moiety is essential for constructing the chiral diamine framework of Sch 425078, a molecule with demonstrated activity in central nervous system and rheumatoid arthritis models [2]. While not a direct quantitative comparison, this represents a specific, high-value application that is not documented for other simple imidazolyl‑anilines such as 3‑(1‑methyl‑1H‑imidazol‑2‑yl)aniline (CAS 245547‑16‑4) or N‑(1H‑imidazol‑2‑ylmethyl)‑3‑methylaniline , which lack the precise substitution pattern required for this validated drug‑candidate synthesis.

Medicinal Chemistry Neurokinin-1 Receptor Synthetic Intermediate

Distinct Substituent Position Differentiates 3-Methyl-2-(1H-2-imidazolyl)aniline from N-Methyl Imidazole Regioisomers

The target compound features a free NH on the imidazole ring and a methyl group ortho to the aniline nitrogen. This contrasts with the commercially available regioisomer 3‑(1‑methyl‑1H‑imidazol‑2‑yl)aniline (CAS 245547‑16‑4) . The N‑methylation in the comparator eliminates a hydrogen‑bond donor and alters the electron density on the imidazole, which can dramatically affect its behaviour in metal‑catalysed cross‑coupling reactions and its interaction with biological targets. The target compound's free imidazole NH is critical for its role as a precursor to Sch 425078, where the NH participates in subsequent cyclopropanation and diamine formation steps [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Potential for I2-Imidazoline Receptor Binding Based on Structural Analogy to Active 2-Imidazolines

While no direct binding data exist for 3‑methyl‑2‑(1H‑2‑imidazolyl)aniline, structurally related 2‑imidazoline derivatives exhibit nanomolar affinity for the I2 imidazoline receptor. For example, a closely related 2‑(anilino)imidazoline analog demonstrates a Ki of 6 nM in displacing [3H]idazoxan from rabbit kidney I2 receptors [1]. Another imidazoline derivative shows a Ki of 200 nM at the same receptor [2]. The target compound, containing a 2‑imidazolyl group directly attached to the aniline ring, shares the key aromatic‑heterocyclic pharmacophore elements with these active imidazolines. This structural resemblance suggests a potential, though unverified, interaction with imidazoline binding sites, which could be a point of differentiation compared to imidazolyl‑anilines lacking the 2‑substitution pattern.

Imidazoline Receptor Pharmacology Binding Affinity

High-Value Research and Industrial Application Scenarios for 3-Methyl-2-(1H-2-imidazolyl)aniline


Synthesis of NK1 Receptor Antagonist Precursors and Chiral Diamines

This compound is the documented starting point for constructing the chiral diamine core of Sch 425078, a potent NK1 antagonist [1]. Laboratories engaged in neurokinin receptor research, anti‑emetic drug development, or stereoselective diamine synthesis should prioritise this specific scaffold over other imidazolyl‑anilines to maintain fidelity to the published synthetic route and to preserve the hydrogen‑bonding capacity of the free imidazole NH, which is critical for subsequent cyclopropanation and diamine formation steps [2].

Imidazoline Receptor Ligand Discovery and SAR Exploration

Based on the nanomolar I2‑imidazoline receptor affinity observed for structurally analogous 2‑imidazoline derivatives (Ki values ranging from 6 nM to 200 nM) [1], this compound represents a novel scaffold for probing I2 binding site structure‑activity relationships. Its unique 2‑imidazolyl‑aniline substitution pattern may offer distinct selectivity profiles or physicochemical properties compared to existing imidazoline ligands, making it a valuable starting point for medicinal chemistry campaigns targeting imidazoline receptors.

Synthesis of Angiotensin II Receptor Antagonist Intermediates

The broader class of N‑(imidazolyl)alkyl aniline derivatives has been patented as angiotensin II receptor antagonists for the treatment of hypertension and congestive heart failure [1]. 3‑Methyl‑2‑(1H‑2‑imidazolyl)aniline, with its free imidazole NH and ortho‑methylaniline structure, provides a versatile intermediate for synthesising novel analogs within this pharmacophore class. Its distinct substitution pattern may yield compounds with altered receptor binding kinetics or metabolic stability compared to the previously disclosed N‑methylimidazole variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-2-(1H-2-imidazolyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.